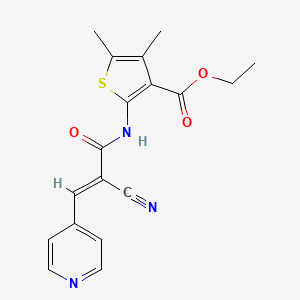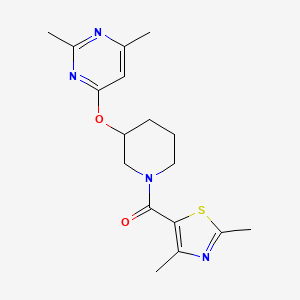
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains several functional groups including a piperidine ring, a pyrimidine ring, and a thiazole ring. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine moiety show a wide variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Chemical Synthesis and Medicinal Applications
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, due to its complex structure, has potential applications in the synthesis of novel pharmaceutical agents. Its structural components suggest it may be related to compounds with antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of pyrimidine and piperidine have shown significant biological activity, including antimicrobial and anticancer effects, which could imply similar applications for the compound . For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to possess potential as antimicrobial and anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Similarly, compounds synthesized from visnaginone and khellinone, incorporating thiazolopyrimidine structures, demonstrated significant analgesic and anti-inflammatory activities, suggesting the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Efficacy
Further examination of compounds structurally similar to this compound reveals promising antimicrobial and anticancer properties. Research on pyrimidine linked pyrazole heterocyclics, prepared through microwave irradiative cyclocondensation, has highlighted their insecticidal and antibacterial potential, suggesting a broad scope for pharmaceutical development (Deohate & Palaspagar, 2020). Additionally, dimethyl sulfomycinamate, a compound with a complex heterocyclic structure, has been synthesized, pointing to the synthetic versatility and potential pharmacological applications of compounds with similar structural frameworks (Bagley, Dale, Xiong, & Bower, 2003).
Structural and Molecular Analysis
The compound's relevance extends beyond its potential pharmacological applications, with studies on structurally related compounds providing insights into molecular interactions, crystal packing, and hydrogen bonding patterns. For instance, risperidone N-oxide hydrogen peroxide methanol solvate analysis has contributed to understanding the molecular structure and intermolecular interactions in the crystal lattice, which is crucial for the design of drugs with optimized pharmacokinetic and pharmacodynamic properties (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005). This kind of structural analysis is vital for developing new compounds with desired biological activities and minimal side effects.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10-8-15(20-12(3)18-10)23-14-6-5-7-21(9-14)17(22)16-11(2)19-13(4)24-16/h8,14H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLIFSMWGCUAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)
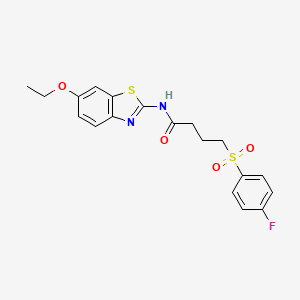
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)
![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)
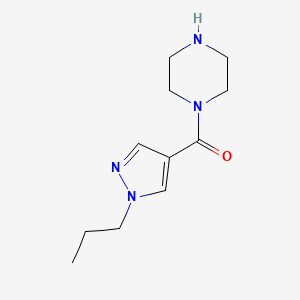
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)
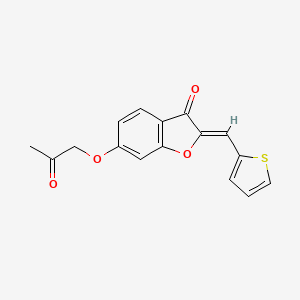
![1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(CYCLOPENTYLAMINO)PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2656701.png)
![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)
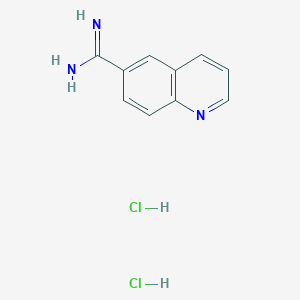

![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)
